5-Oxo-5-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pentanoic acid
Description
Properties
IUPAC Name |
5-oxo-5-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-14(2)15-6-8-16(9-7-15)26(24,25)20-12-10-19(11-13-20)17(21)4-3-5-18(22)23/h6-9,14H,3-5,10-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPMERSPBURHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Oxo-5-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a piperazine core, a sulfonyl group, and a pentanoic acid moiety. The synthesis typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent functionalization with sulfonyl and carboxylic acid groups.
Synthetic Route
- Formation of Piperazine Derivative : The initial step involves the reaction of piperazine with a suitable sulfonyl chloride.
- Addition of Pentanoic Acid : The resulting intermediate is then reacted with pentanoic acid derivatives to introduce the carboxylic acid functionality.
- Purification : The final product is purified through recrystallization or chromatography methods.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties.
Anticancer Activity
Research has indicated that compounds similar to 5-Oxo derivatives exhibit significant anticancer properties. For instance, studies have shown that related piperazine derivatives can inhibit cell proliferation in leukemia cell lines, demonstrating IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies suggest that it exhibits moderate activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets:
- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing signaling pathways associated with cancer cell growth.
- Enzyme Inhibition : The sulfonyl group has been implicated in inhibiting key enzymes involved in metabolic processes within target cells.
Case Studies
Several case studies have highlighted the therapeutic potential of piperazine derivatives:
- Study on Anticancer Effects : A study involving a series of piperazine-based compounds demonstrated that modifications to the sulfonyl group significantly enhanced anticancer activity against various human cancer cell lines .
- Microbial Resistance : Another investigation focused on the antimicrobial efficacy of similar compounds against resistant bacterial strains, showing promising results that warrant further exploration in drug development .
Comparison with Similar Compounds
Table 2: Pharmacokinetic and Bioactivity Data
Key Observations :
- Lipophilicity : The target compound’s isopropyl group increases logP compared to phenylsulfonyl derivatives (e.g., C₁₅H₂₀N₂O₅S in ), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Receptor Binding : Piperazine-linked sulfonamides (e.g., Compound 22J ) show strong affinity for platelet-activating factor (PAF) receptors, suggesting the target compound may share similar mechanistic pathways.
- Synthetic Flexibility : Derivatives like those in and demonstrate the scaffold’s adaptability for introducing diverse substituents (e.g., dibenzoazepine for aromatic interactions, cyclohexyloxy esters for prodrug design).
Research Findings and SAR Insights
- Piperazine Modifications : Replacing the phenylsulfonyl group with bulkier substituents (e.g., dibenzoazepine in ) reduces metabolic clearance but may compromise oral bioavailability due to increased molecular weight.
- Carboxylic Acid Role: The pentanoic acid moiety is critical for solubility and salt formation, as seen in Compound 22J’s 65% oral bioavailability .
- Isopropyl vs. Other Alkyl Groups : The isopropyl group in the target compound offers a balance between steric bulk and lipophilicity, unlike tert-butyl derivatives (e.g., in ), which may hinder target engagement.
Q & A
Q. What are the recommended synthetic routes for 5-oxo-5-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pentanoic acid, and what analytical methods validate its purity?
The synthesis of this compound likely involves coupling a piperazine sulfonyl derivative (e.g., 4-(propan-2-yl)benzenesulfonylpiperazine) with a pentanoic acid precursor via amide or ester intermediates. Key steps include sulfonylation of piperazine and subsequent condensation with a keto-pentanoic acid derivative. Purity validation typically employs:
- HPLC-UV/LC-MS : To confirm molecular weight and detect impurities (≥90% purity threshold) .
- NMR spectroscopy : For structural confirmation, particularly focusing on sulfonyl (δ 7.5–8.0 ppm) and piperazine (δ 2.5–3.5 ppm) proton signals .
- Elemental analysis : To verify stoichiometric ratios of C, H, N, and S .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at –20°C in a desiccator to prevent hydrolysis of the sulfonylpiperazine group. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .
- Safety : Use PPE (gloves, lab coat) due to potential skin/eye irritation. In case of exposure, rinse with water for 15 minutes and seek medical attention if irritation persists .
Q. What spectroscopic techniques are suitable for characterizing its structural features?
- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfonyl (S=O) vibrations (~1150–1350 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirm the molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine and pentanoic acid moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Core modifications : Replace the propan-2-yl group on the benzene ring with halogens or electron-withdrawing groups to assess solubility and target binding .
- Piperazine substitutions : Introduce methyl or acetyl groups to the piperazine nitrogen to evaluate metabolic stability .
- In silico modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like 5-HT receptors or kinases .
Q. What strategies mitigate discrepancies in bioassay data for this compound?
- Control experiments : Include reference compounds (e.g., known 5-HT2A antagonists) to validate assay conditions .
- Batch-to-batch consistency : Re-synthesize the compound and compare LC-MS profiles to rule out impurity-driven artifacts .
- Dose-response curves : Perform triplicate assays across a 10⁻⁶–10⁻⁴ M range to confirm EC₅₀/IC₅₀ reproducibility .
Q. How can pharmacokinetic properties (e.g., bioavailability) be evaluated in preclinical models?
- In vitro assays : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .
- In vivo studies : Administer orally (10–50 mg/kg) to rodents and measure plasma concentrations via LC-MS/MS over 24 hours .
- LogP determination : Use shake-flask methods to correlate lipophilicity with absorption .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic protocols, and how can yields be improved?
Q. How can researchers address poor aqueous solubility during in vitro testing?
- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations .
- Prodrug design : Convert the carboxylic acid to a methyl ester for improved cell membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
